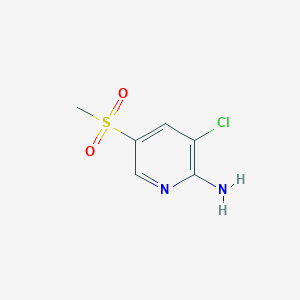

3-Chloro-5-methanesulfonylpyridin-2-amine

Overview

Description

“3-Chloro-5-methanesulfonylpyridin-2-amine” is a chemical compound with the molecular formula C6H7ClN2O2S . It has a molecular weight of 206.65 g/mol . This compound is widely studied in the scientific research fields of pharmaceutical, chemical, and biological sciences.

Physical and Chemical Properties The compound is a powder at room temperature . The InChI code for this compound is 1S/C6H7ClN2O2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) .

Scientific Research Applications

Synthesis and Ligand Formation

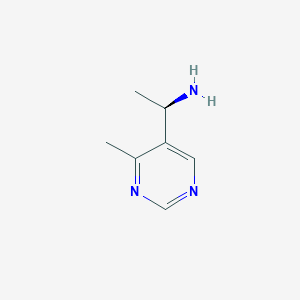

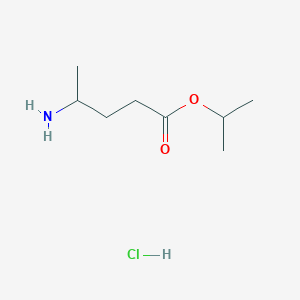

One of the primary applications of 3-Chloro-5-methanesulfonylpyridin-2-amine in scientific research is in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines. These compounds are formed through stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters. This process leads to N-substituted 1-(2-pyridinyl)ethylamines with an inversion of configuration, making it a valuable technique for preparing optically pure and meso triamine ligands with pyridine rings (Uenishi et al., 2004).

Sulfonylation Reactions

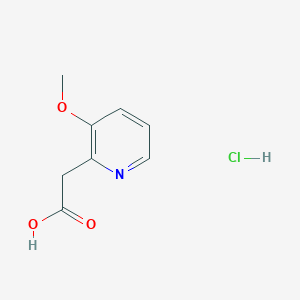

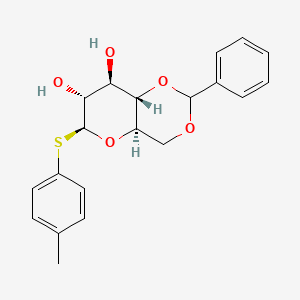

Another significant application is observed in sulfonylation reactions. For instance, methanesulfonyl chloride, which is structurally related to 3-Chloro-5-methanesulfonylpyridin-2-amine, has been effectively used for the sulfonylation of various alcohols. This reaction is crucial for the synthesis of larger scale compounds without producing explosive by-products, thus demonstrating the compound's importance in safe and effective chemical synthesis (Tanabe et al., 1995).

Amination Reactions

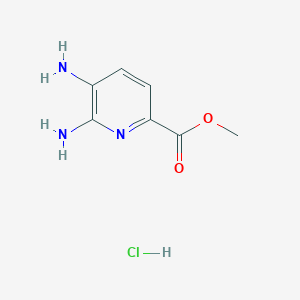

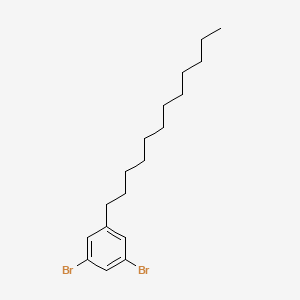

Amination of polyhalopyridines is another vital application. For example, amination of 5-bromo-2-chloropyridine, closely related to 3-Chloro-5-methanesulfonylpyridin-2-amine, catalyzed by a palladium-Xantphos complex, leads to a high yield of 5-amino-2-chloropyridine. This illustrates the compound's utility in selective amination processes (Ji et al., 2003).

Spectral Properties and Fluorescence Probes

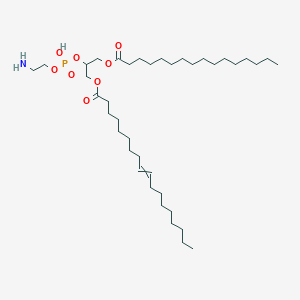

Further, this compound has relevance in the synthesis and study of spectral properties of functionalized, water-soluble derivatives, particularly in the context of fluorescence probes. Such derivatives have potential applications in various analytical and diagnostic fields (Li et al., 2008).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound include H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name |

3-chloro-5-methylsulfonylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKAQPDCDRNPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methanesulfonylpyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride](/img/structure/B1433449.png)

![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)

![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)